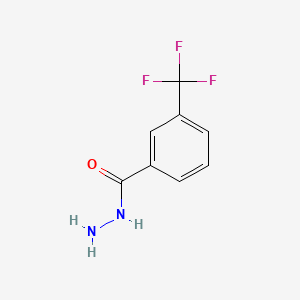

1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

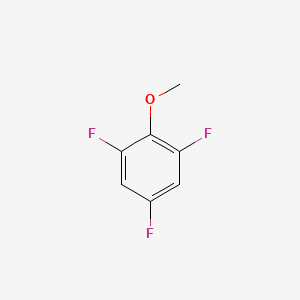

1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid, also known as 4-Fluoro-3-phenylpyrazole-5-carboxylic acid, is an organic compound that is used in the synthesis of various pharmaceuticals and other compounds. It is a white solid that is highly soluble in water, ethanol, and other organic solvents. This compound is widely used in the laboratory for a variety of applications, including synthesis of pharmaceuticals, analytical chemistry, and biochemistry.

Applications De Recherche Scientifique

Antimicrobial Activity

Pyrazole derivatives have been recognized for their potential in combating various microbial infections. The incorporation of a fluorophenyl group, as seen in 1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid , can enhance the antimicrobial efficacy of these compounds. Research suggests that such derivatives can be effective against a broad spectrum of bacteria and fungi, making them valuable in the development of new antimicrobial agents .

Anti-Tuberculosis Agents

Tuberculosis remains a global health challenge, and the search for novel therapeutic agents is ongoing. Pyrazole compounds have shown promise as anti-tuberculosis agents. The structural features of 1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid may contribute to inhibitory activity against Mycobacterium tuberculosis, offering a potential pathway for new drug development .

Anti-Inflammatory Properties

The anti-inflammatory properties of pyrazole derivatives are well-documented. These compounds can inhibit various inflammatory pathways, which may be beneficial in treating conditions like arthritis. The specific substitution pattern in 1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid could lead to the discovery of novel anti-inflammatory drugs with improved potency and selectivity .

Antioxidant Potential

Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders. Pyrazole derivatives exhibit antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. The unique structure of 1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid might be explored for its antioxidant capabilities, contributing to the development of neuroprotective therapies .

Anti-Tumor and Cytotoxicity

Research has indicated that pyrazole derivatives can exhibit anti-tumor activity. They may work by inducing apoptosis in cancer cells or inhibiting cell proliferation. The fluorinated pyrazole structure of 1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid could be particularly effective against certain cancer cell lines, including breast cancer, offering a route for the creation of new chemotherapeutic agents .

Analgesic Effects

Pyrazoles are also known for their analgesic effects, which can be utilized in pain management. The specific molecular configuration of 1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid may interact with biological targets involved in pain perception, leading to the development of new analgesic drugs .

Mécanisme D'action

Target of Action

Pyrazole derivatives, like “1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid”, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups of the compound.

Mode of Action

The interaction of pyrazole derivatives with their targets can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Pyrazole derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, some pyrazole derivatives have been found to inhibit enzymes involved in inflammatory responses .

Result of Action

The molecular and cellular effects of “1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid” would depend on its specific targets and mode of action. For example, if it targets an enzyme involved in inflammation, it could potentially reduce inflammatory responses at the molecular and cellular level .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-5-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O2/c17-12-6-8-13(9-7-12)19-15(16(20)21)10-14(18-19)11-4-2-1-3-5-11/h1-10H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVHZHLRTMJELS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377790 |

Source

|

| Record name | 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid | |

CAS RN |

618101-93-2 |

Source

|

| Record name | 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 618101-93-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.